![molecular formula C19H24O6 B1258981 (1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione](/img/structure/B1258981.png)
(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione
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Overview
Description
(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione is a natural product found in Sinularia gardineri and Sinularia with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Oxetane Formation
A study by Mosimann and Vogel (2000) discusses the stereoselective formation of complex organic compounds through epoxidation, indicating potential applications in synthesizing intricate molecular structures like (1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione (Mosimann & Vogel, 2000).
NMR Studies for Anticancer Compounds
Research on chromene derivatives, closely related to the compound , utilized Nuclear Magnetic Resonance (NMR) for chemical shift assignments, which is crucial for understanding the structure and potential applications in drug development (Rubim de Santana et al., 2020).
Spectroscopic Study of Related Compounds
A study by Laihia et al. (1992) on derivatives of α-pinene and β-pinene, which share structural similarities with the given compound, provides insights into the spectral analysis essential for understanding complex organic structures (Laihia et al., 1992).
Potential Applications in Drug Synthesis
Synthesis of Complex Alkaloids
A study on a complex alkaloid from Daphniphyllum macropodum reveals insights into synthesizing compounds with intricate structures like the one , potentially useful in pharmaceutical research (Lu et al., 2007).
Development of HIV Inhibitors
Research on the synthesis of enantiomerically pure cyclohexenyl purines, although not directly related, offers insights into synthetic pathways that could be adapted for compounds like (1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione, especially in the context of developing antiviral drugs (Rosenquist Å et al., 1996).
properties
Product Name |
(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione |
---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione |
InChI |
InChI=1S/C19H24O6/c1-10(2)11-4-5-13-17(22)16(24-18(13)23)9-19(3)8-14(21)15(25-19)7-12(20)6-11/h5,11,15-17,22H,1,4,6-9H2,2-3H3/b13-5-/t11-,15-,16+,17-,19+/m0/s1 |
InChI Key |
OFFWLZVJUHOBDO-RYZCGJKXSA-N |
Isomeric SMILES |
CC(=C)[C@H]1C/C=C\2/[C@@H]([C@@H](C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)O |
Canonical SMILES |
CC(=C)C1CC=C2C(C(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)O |
synonyms |
sinuleptolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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